

A Comparative Toxicological Assessment: Chlorobenzilate vs. Dicofol

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Compound of Interest

Compound Name: Chlorobenzilate

Cat. No.: B1668790

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This guide provides a detailed comparative toxicological assessment of two organochlorine acaricides, **Chlorobenzilate** and Dicofol. Both compounds have been used in agriculture to control mites, but their use has been restricted or banned in many regions due to safety concerns. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their toxicological profiles supported by experimental data.

Chemical Identity

Feature	Chlorobenzilate	Dicofol
IUPAC Name	ethyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate[1][2]	2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethan-1-ol[3][4][5]
CAS Number	510-15-6[6][7]	115-32-2[3][4]
Chemical Formula	C ₁₆ H ₁₄ Cl ₂ O ₃ [1][7]	C ₁₄ H ₉ Cl ₅ O[3]
Molecular Weight	325.19 g/mol [7]	370.48 g/mol [3]
Appearance	Colorless to pale yellow solid; technical grade is a brownish liquid[6][7]	White crystalline solid; technical grade is a red-brown or amber viscous liquid[3]
Water Solubility	10 mg/L at 20°C[6]	0.8 mg/L at 25°C[3]

Acute Toxicity

Acute toxicity studies are fundamental in assessing the immediate adverse effects of a substance following a single or short-term exposure. The median lethal dose (LD50) is a common metric, representing the dose required to kill 50% of a tested population.

Parameter	Chlorobenzilate	Dicofol
Oral LD50 (Rat)	700 - 3880 mg/kg[6]	578 - 1495 mg/kg
Dermal LD50 (Rat)	>10,000 mg/kg[6]	-
Dermal LD50 (Rabbit)	>10,000 mg/kg[6]	1610 mg/kg
Primary Effects	Neurotoxicity (incoordination, confusion), nausea, vomiting, fever, muscle weakness, potential for coma and death from respiratory failure.[6] Severe eye irritant and mild skin irritant.[6]	Neurotoxicity (hyperstimulation of nerve transmission), nausea, dizziness, weakness, vomiting.[3] Can affect the liver, kidneys, and central nervous system.[3]

Chronic Toxicity and Carcinogenicity

Long-term exposure to these compounds has been associated with various adverse health effects, including organ damage and cancer.

Parameter	Chlorobenzilate	Dicofol
Target Organs	Central nervous system, kidneys, liver.[6]	Liver, kidneys, central nervous system.[3]
Chronic Effects	Abnormal electrical activity of the brain in exposed workers, skin rashes, conjunctivitis, intestinal irritation, and liver damage.[6]	Effects on the liver, ovaries, and feeding behavior in rats at high doses.
Carcinogenicity (Mice)	Produced liver tumors (hepatocellular carcinomas).[6]	Increased incidence of liver adenomas and combined adenomas and carcinomas in male mice.[3]
Carcinogenicity (Rats)	Evidence for carcinogenicity is uncertain.[6]	No evidence of carcinogenicity.
IARC Classification	Group 3: Not classifiable as to its carcinogenicity to humans.	-
US EPA Classification	Group B2: Probable human carcinogen.[7][8]	Group C: Possible human carcinogen.[3]

Genotoxicity and Reproductive Toxicity

Genotoxicity assays assess the ability of a substance to damage genetic material, while reproductive and developmental toxicity studies evaluate its impact on sexual function, fertility, and offspring development.

Parameter	Chlorobenzilate	Dicofol
Genotoxicity (Ames Test)	No data available.	Negative.
In Vitro Chromosomal Aberration	No data available.	No data available.
Reproductive Effects (Rats)	A three-generation study showed reduced testicular weights but no effect on reproduction.[6] Atrophy of the testes was observed in a 2-year study.[6]	Reproductive effects in offspring were observed only at doses that also caused parental toxicity.
Developmental Effects	No data available on teratogenic effects.[6]	No teratogenic effects were observed in rats.

Experimental Protocols

Detailed experimental protocols for toxicological studies are crucial for the reproducibility and interpretation of results. While specific protocols for the cited studies on **Chlorobenzilate** and Dicofol are not readily available in the public domain, they generally follow standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) Study (Following OECD Guideline 423)

A common protocol for determining the acute oral LD50 is the Acute Toxic Class Method.

- **Test Animals:** Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are often preferred.
- **Housing and Feeding:** Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, and have access to standard laboratory diet and drinking water ad libitum.

- **Dosing:** The test substance is administered in a single dose by gavage. The procedure uses a stepwise approach with a few animals per step. The outcome of each step (mortality or survival) determines the dose for the next step.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Pathology:** A gross necropsy is performed on all animals at the end of the study.

Carcinogenicity Study (Following OECD Guideline 451)

- **Test Animals:** Typically two rodent species (e.g., rats and mice).
- **Dose Selection:** Doses are selected based on preliminary subchronic toxicity studies, with the highest dose aiming to be a maximum tolerated dose (MTD).
- **Administration:** The test substance is usually administered in the diet for the majority of the animal's lifespan (e.g., 24 months for rats).
- **Observations:** Animals are monitored for clinical signs of toxicity, body weight changes, food consumption, and tumor development.
- **Pathology:** Comprehensive histopathological examination of all organs and tissues is conducted.

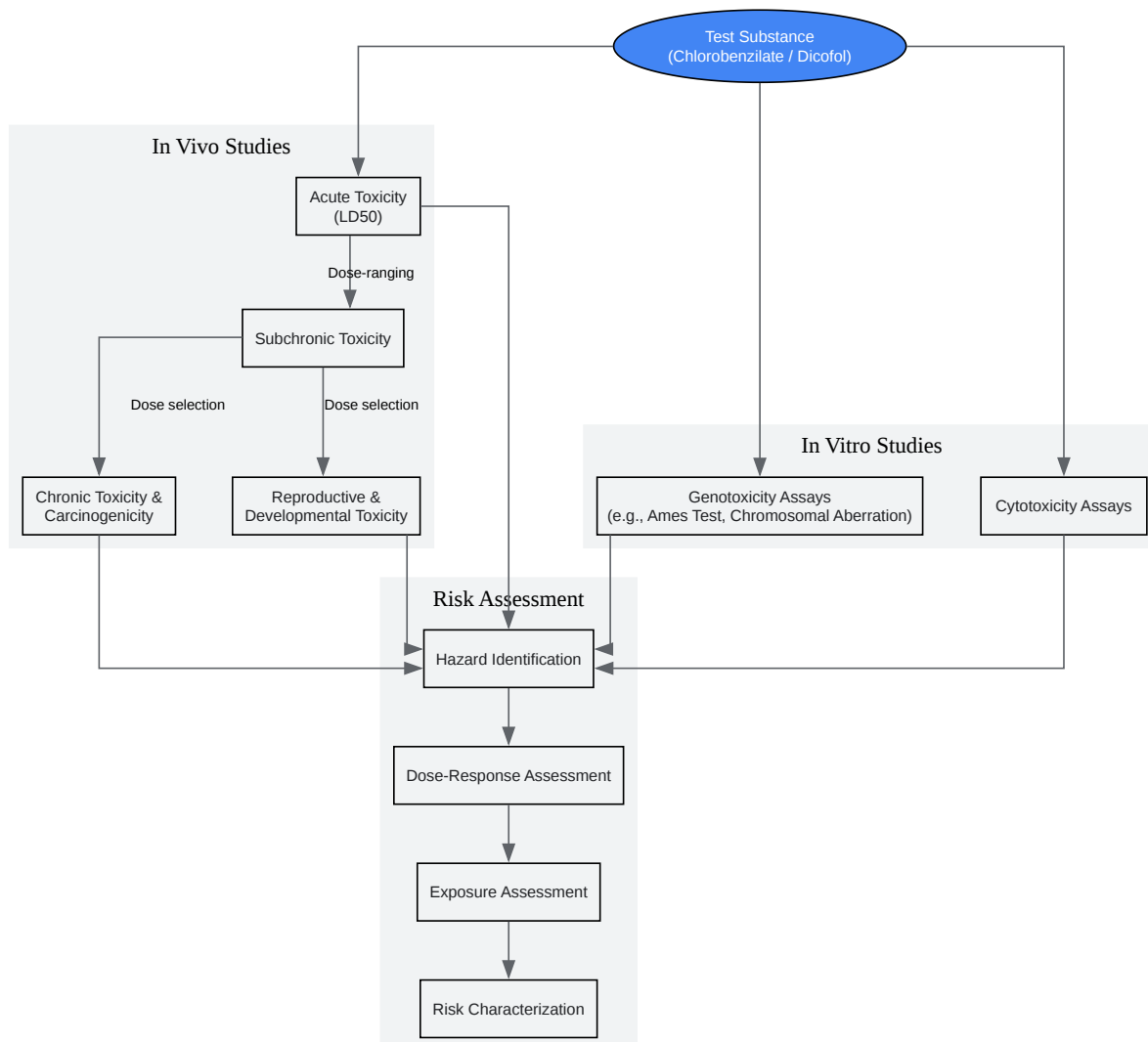
Three-Generation Reproduction Study (Similar to OECD Guideline 416)

- **Parental Generation (F0):** Male and female animals are administered the test substance, usually in the diet, for a specified period before mating.
- **Mating and Gestation:** Animals are mated to produce the first-generation offspring (F1). Dosing continues through gestation and lactation.
- **F1 Generation:** Offspring are selected from the F1 litters to become the parental animals for the next generation. They are exposed to the test substance and mated to produce the F2 generation.

- F2 Generation: The process is repeated to produce the F3 generation.
- Endpoints: The study evaluates fertility, gestation length, litter size, pup viability, growth, and development across generations. Gross and microscopic pathology of reproductive organs is also performed.

Visualizations

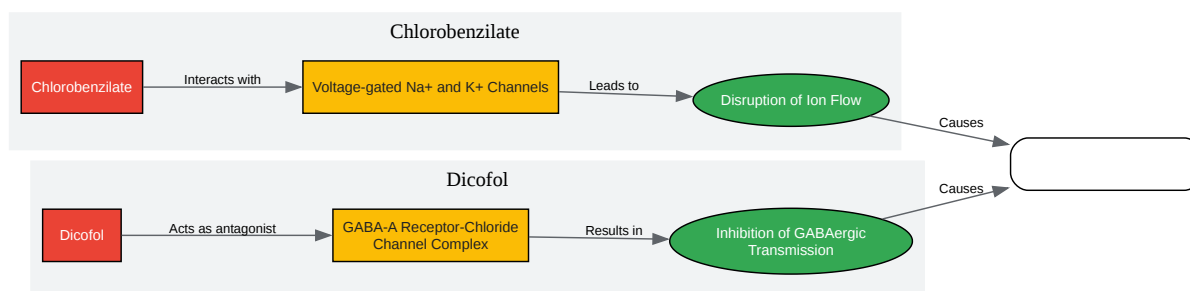
Toxicological Assessment Workflow



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Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Proposed Mechanism of Neurotoxicity



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Caption: Proposed mechanisms of neurotoxicity for **Chlorobenzilate** and Dicofof.

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